5-(Methoxycarbonyl)-2-nitrobenzoic Acid

Übersicht

Beschreibung

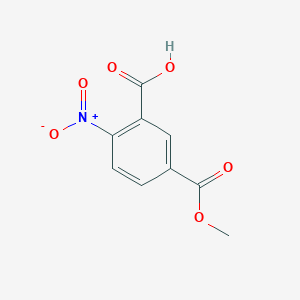

5-(Methoxycarbonyl)-2-nitrobenzoic Acid is an organic compound with the molecular formula C9H7NO6. It is a derivative of benzoic acid, featuring a methoxycarbonyl group and a nitro group attached to the benzene ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Methoxycarbonyl)-2-nitrobenzoic Acid typically involves the nitration of methyl benzoate followed by esterification. One common method includes the nitration of methyl benzoate using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group at the ortho position relative to the ester group. The reaction conditions usually involve maintaining a low temperature to control the reaction rate and prevent over-nitration.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters such as temperature, concentration, and reaction time is crucial for large-scale production.

Analyse Chemischer Reaktionen

Reduction of the Nitro Group

The nitro group at position 2 undergoes catalytic hydrogenation to yield the corresponding amine. This reaction is critical for synthesizing bioactive intermediates.

Reaction Conditions :

| Reagent | Catalyst | Solvent | Pressure (psi) | Time (h) | Yield | Source |

|---|---|---|---|---|---|---|

| H₂ | 10% Pd/C | MeOH | 50 | 3 | 82% | |

| H₂ | Pd(OH)₂/C | MeOH | 50 | 5 | 92% |

Product : 5-(Methoxycarbonyl)-2-aminobenzoic acid

-

Mechanism : The nitro group is reduced to an amine via a palladium-catalyzed hydrogenolysis pathway.

-

Applications : The resulting amine serves as a precursor for diazotization and subsequent functionalization (e.g., bromination) .

Hydrolysis of the Ester Group

The methoxycarbonyl group at position 5 is hydrolyzed to a carboxylic acid under acidic or basic conditions, enabling further derivatization.

Reaction Conditions :

| Reagent | Solvent | Temperature | Time (h) | Yield | Source |

|---|---|---|---|---|---|

| NaOH (aq) | H₂O | 60–70°C | 2 | 96% | |

| HCl (conc.) | H₂O | Reflux | 1 | 98% |

Product : 2-Nitroterephthalic acid

-

Mechanism : Base-mediated saponification or acid-catalyzed ester cleavage generates the dicarboxylic acid.

-

Industrial Relevance : This reaction is scalable, with >95% conversion efficiency in optimized batch processes .

Diazotization and Bromination

The amine intermediate (from nitro reduction) undergoes diazotization followed by bromine substitution, enabling aryl-halogen bond formation.

Reaction Conditions :

| Step | Reagent | Solvent | Temperature | Time (h) | Yield | Source |

|---|---|---|---|---|---|---|

| Diazotization | n-BuONO | MeCN | 0–20°C | 0.5 | – | |

| Bromination | CuBr₂ | MeCN | 20°C | 3 | 97% |

Product : 3-Bromo-5-(methoxycarbonyl)benzoic acid

-

Key Insight : The Sandmeyer-type reaction proceeds via a diazonium intermediate, with copper(II) bromide facilitating bromide incorporation .

Salt Formation

The carboxylic acid group participates in acid-base reactions, forming salts with metal cations or amines.

Example :

| Base | Product | Application | Source |

|---|---|---|---|

| NaOH | Sodium 5-(methoxycarbonyl)-2-nitrobenzoate | Water-soluble formulation |

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

1. Synthesis of Bioactive Compounds

5-(Methoxycarbonyl)-2-nitrobenzoic acid serves as a precursor in the synthesis of various bioactive molecules. Notably, it has been utilized in the production of:

- Neuroprotective Agents : It is involved in the synthesis of dictyoquinazol A, which exhibits neuroprotective properties .

- Antibacterial Compounds : The compound has been explored as a building block for developing dual inhibitors targeting bacterial topoisomerases, showing promising antibacterial activity against multi-drug resistant strains .

2. Lead Optimization in Drug Development

The compound's structural features allow for modifications that enhance pharmacological profiles. For instance, it has been part of screening processes aimed at optimizing lead compounds with high affinity for specific biological targets .

Synthetic Biology Applications

1. Catalytic Reduction Processes

this compound can be transformed into various derivatives through catalytic reduction processes, leading to compounds like 5-methoxyantranilic acid, which have applications in pharmaceuticals .

2. Scaffold for Developing New Therapeutics

The compound acts as a scaffold for creating new therapeutic agents, particularly in the development of pyrrolobenzodiazepines and other nitrogen-containing heterocycles . These derivatives have shown potential in treating various diseases due to their biological activity.

Material Science Applications

1. Polymer Chemistry

In material science, derivatives of this compound are being investigated for use in polymer synthesis. The nitro group can be exploited for further functionalization, allowing the creation of polymers with tailored properties for specific applications .

Table 1: Comparison of Biological Activities

| Compound | Activity Type | Target | IC50 (µM) |

|---|---|---|---|

| Dictyoquinazol A | Neuroprotective | Unknown | < 10 |

| Dual Inhibitors (e.g., 7a) | Antibacterial | DNA gyrase | < 50 |

| Pyrrolobenzodiazepines | Antitumor | Various | < 20 |

Table 2: Synthesis Pathways

| Starting Material | Reaction Type | Product | Yield (%) |

|---|---|---|---|

| This compound | Catalytic Reduction | 5-Methoxyantranilic Acid | > 80 |

| Various Aromatic Amines | Nitration | Nitro Derivatives | Variable |

Case Studies

Case Study 1: Antibacterial Activity

A study focused on developing a series of benzothiazole-based dual inhibitors highlighted the role of this compound as a key intermediate. The synthesized compounds demonstrated effective inhibition against Gram-positive and Gram-negative bacteria, showcasing the compound's potential in antibiotic development .

Case Study 2: Neuroprotective Agents

Research on dictyoquinazol A revealed its efficacy in protecting neuronal cells from oxidative stress. The synthesis involving this compound was pivotal in achieving this neuroprotective effect, indicating its significance in neuropharmacology .

Wirkmechanismus

The mechanism of action of 5-(Methoxycarbonyl)-2-nitrobenzoic Acid depends on the specific reactions it undergoes. For example, in reduction reactions, the nitro group is reduced to an amino group through a series of electron transfer steps facilitated by the reducing agent. In nucleophilic aromatic substitution, the nitro group acts as an electron-withdrawing group, making the aromatic ring more susceptible to nucleophilic attack.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Methyl 3-nitrobenzoate: Similar structure but with the nitro group at the meta position.

Methyl 4-nitrobenzoate: Similar structure but with the nitro group at the para position.

Methyl 2-nitrobenzoate: Similar structure but with the nitro group at the ortho position.

Uniqueness

5-(Methoxycarbonyl)-2-nitrobenzoic Acid is unique due to the specific positioning of the methoxycarbonyl and nitro groups on the benzene ring. This arrangement influences its reactivity and the types of reactions it can undergo, making it distinct from other nitrobenzoate derivatives.

Biologische Aktivität

5-(Methoxycarbonyl)-2-nitrobenzoic acid (5-MNBA) is an aromatic compound notable for its unique functional groups, which contribute to its distinct chemical reactivity and biological activity. This article synthesizes current research findings on the biological properties of 5-MNBA, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

5-MNBA has a molecular formula of C₉H₉N₁O₄ with a molecular weight of approximately 225.15 g/mol. The compound features a nitro group at the 2-position and a methoxycarbonyl group at the 5-position of the benzene ring, which are critical for its biological activity. The unique arrangement of these functional groups enhances its reactivity and interaction with biological targets.

Biological Activity Overview

Research indicates that 5-MNBA exhibits significant biological activity, particularly in the following areas:

The mechanism through which 5-MNBA exerts its biological effects is not fully understood but is believed to involve:

- Enzyme Interaction : Studies suggest that 5-MNBA may bind to enzymes involved in inflammatory responses, potentially altering their activity and leading to reduced inflammation .

- Redox Reactions : The presence of the nitro group may facilitate redox reactions that contribute to its antimicrobial and anticancer activities .

Comparative Analysis with Similar Compounds

To better understand the uniqueness of 5-MNBA, a comparison with structurally similar compounds is essential:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 5-Methoxy-4-methyl-2-nitrobenzoic acid | C₉H₉N₁O₄ | Methyl group at position 4 |

| Methyl 4-methoxy-2-nitrobenzoate | C₉H₉N₁O₄ | Methyl ester instead of carboxylic acid |

| 4,5-Dimethoxy-2-nitrobenzoic acid | C₁₁H₁₃N₁O₅ | Two methoxy groups on the benzene ring |

| Methyl 4-hydroxy-5-methoxy-2-nitrobenzoate | C₉H₉N₁O₄ | Hydroxyl group at position 4 |

The unique positioning of functional groups in 5-MNBA contributes to its distinct chemical reactivity compared to these similar compounds, influencing its potential applications in medicinal chemistry .

Case Studies and Research Findings

- Anti-inflammatory Activity : In a study examining derivatives of nitrobenzoic acids, compounds with similar structures exhibited significant anti-inflammatory effects. The study suggests that further exploration into the specific interactions of 5-MNBA with inflammatory mediators could yield promising therapeutic options .

- Antimicrobial Efficacy : A comparative study on nitro-containing ligands revealed that certain complexes exhibited antimicrobial properties against Staphylococcus aureus and E. coli, indicating that similar activities could be anticipated for 5-MNBA .

- Cytotoxicity Against Cancer Cells : Research involving metal complexes with nitrobenzoate ligands demonstrated enhanced cytotoxicity against various cancer cell lines. The findings imply that derivatives like 5-MNBA may also possess significant anticancer properties, warranting further investigation into their mechanisms .

Eigenschaften

IUPAC Name |

5-methoxycarbonyl-2-nitrobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO6/c1-16-9(13)5-2-3-7(10(14)15)6(4-5)8(11)12/h2-4H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJSJVFTZSILELE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(C=C1)[N+](=O)[O-])C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80565748 | |

| Record name | 5-(Methoxycarbonyl)-2-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80565748 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76143-33-4 | |

| Record name | 5-(Methoxycarbonyl)-2-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80565748 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.